molecular formula C9H10ClNO B6180822 5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride CAS No. 2613385-64-9

5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride

Cat. No.: B6180822
CAS No.: 2613385-64-9
M. Wt: 183.6
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Description

. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a prop-1-en-2-yl group and a carbaldehyde group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 3-pyridinecarboxaldehyde with prop-1-en-2-yl halides under basic conditions to introduce the prop-1-en-2-yl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The prop-1-en-2-yl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-(prop-1-en-2-yl)pyridine-3-carboxylic acid.

    Reduction: Formation of 5-(prop-1-en-2-yl)pyridine-3-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(Prop-1-en-2-yl)pyridine-2-carbaldehyde: Similar structure but with the carbaldehyde group at the 2-position.

    5-(Prop-1-en-2-yl)pyridine-4-carbaldehyde: Similar structure but with the carbaldehyde group at the 4-position.

Uniqueness

5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the carbaldehyde group on the pyridine ring can significantly impact the compound’s chemical properties and interactions with biological targets.

Properties

CAS No.

2613385-64-9

Molecular Formula

C9H10ClNO

Molecular Weight

183.6

Purity

95

Origin of Product

United States

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